3,3-Dimethylcyclobutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)3-5(7)4-6/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDWLEDHLKYURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54166-17-5 | |
| Record name | 3,3-dimethylcyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations into the Reactivity and Transformations of 3,3 Dimethylcyclobutan 1 Ol
Elucidation of Reaction Mechanisms Involving the Cyclobutanol (B46151) Ring
The chemical behavior of 3,3-dimethylcyclobutan-1-ol is a direct consequence of its strained four-membered ring structure. Cyclobutane (B1203170) itself possesses a significant amount of ring strain, approximately 26.3 kcal/mol, which arises from both angle strain due to the compressed C-C-C bond angles (around 90°) and torsional strain from eclipsing hydrogen atoms on adjacent carbons. wikipedia.org This inherent strain makes the cyclobutane ring susceptible to cleavage under various conditions, as this relieves the strain energy.
The presence of the hydroxyl group and the gem-dimethyl substituents on the cyclobutane ring of this compound introduces additional factors that govern its reactivity. The hydroxyl group can act as a leaving group (often after protonation or conversion to a better leaving group) or be oxidized. The gem-dimethyl group, on the other hand, provides steric bulk that can direct incoming reagents and influence the stability of intermediates, such as carbocations.
Nucleophilic Substitution Pathways at the Hydroxyl-Bearing Carbon
Nucleophilic substitution at the hydroxyl-bearing carbon of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the leaving group and nucleophile.
In a typical S(_N)2 reaction, a strong nucleophile attacks the carbon atom, leading to inversion of stereochemistry. For this to occur with this compound, the hydroxyl group must first be converted into a good leaving group, such as a tosylate. The subsequent backside attack by a nucleophile would proceed with inversion of configuration. However, the steric hindrance from the cyclobutane ring and the gem-dimethyl groups can disfavor the S(_N)2 pathway.
Under acidic conditions or with a good leaving group in a polar, non-nucleophilic solvent, an S(_N)1 mechanism is more likely. This pathway involves the formation of a secondary cyclobutyl carbocation intermediate. Such carbocations are known to be unstable and can undergo rapid rearrangements, including ring-opening and hydride or alkyl shifts, to form more stable carbocations before being trapped by a nucleophile. The solvolysis of secondary tosylates, for instance, often proceeds with a high degree of inversion, but also with some retention of configuration, suggesting a complex mechanism that may involve ion pairs. whiterose.ac.uk
A common method for converting secondary alcohols to alkyl chlorides is through the use of thionyl chloride (SOCl(_2)). The reaction typically proceeds via an S(_N)i (internal nucleophilic substitution) mechanism, which results in retention of stereochemistry. However, in the presence of a base like pyridine, the mechanism can shift to a standard S(_N)2 pathway, leading to inversion of configuration.
| Reagent | Proposed Mechanism | Stereochemical Outcome |
| Strong Nucleophile (with -OTs) | S(_N)2 | Inversion |
| Polar Protic Solvent (with -OTs) | S(_N)1 | Racemization (with potential for some inversion) |
| SOCl(_2) | S(_N)i | Retention |
| SOCl(_2), Pyridine | S(_N)2 | Inversion |
Electrophilic Reactivity and Addition Mechanisms on Cyclobutane Derivatives
While this compound itself does not have a double bond for electrophilic addition, its dehydration product, 3,3-dimethylcyclobutene (B97530), is susceptible to such reactions. The reactivity of this alkene is influenced by the strained ring and the steric hindrance of the gem-dimethyl group.
Electrophilic addition to 3,3-dimethylcyclobutene would proceed via the formation of a carbocation intermediate. The initial attack of an electrophile (E(_+)) on the double bond would lead to the more stable carbocation. In this case, the carbocation would likely form at the carbon bearing the gem-dimethyl groups if it were not for the strain of the four-membered ring. However, due to ring strain, rearrangements are highly probable.
One important electrophilic addition reaction is hydroboration-oxidation. This two-step process allows for the anti-Markovnikov addition of water across the double bond. In the case of 3,3-dimethylcyclobutene, hydroboration would involve the addition of borane (B79455) (BH(_3)) across the double bond, with the boron atom adding to the less sterically hindered carbon and the hydrogen atom to the more substituted carbon. Subsequent oxidation with hydrogen peroxide would replace the boron with a hydroxyl group, yielding a cyclobutanol. researchgate.net
Another common electrophilic addition is halogenation. The reaction of 3,3-dimethylcyclobutene with a halogen, such as bromine (Br(_2)), would proceed through a bromonium ion intermediate, followed by backside attack by a bromide ion to give the di-halogenated product with anti-stereochemistry.
Ring-Opening Reactions and Subsequent Rearrangement Pathways of Strained Cyclobutanols
The significant ring strain in this compound makes it prone to ring-opening and rearrangement reactions, particularly under acidic or thermal conditions. These reactions are driven by the release of strain energy.
Under acidic conditions, the hydroxyl group can be protonated and leave as water, forming a secondary cyclobutyl carbocation. This carbocation is highly unstable and can undergo a variety of rearrangements. One common pathway is a ring expansion to a more stable cyclopentyl cation. This can occur via a 1,2-alkyl shift, where one of the methyl groups migrates, or through cleavage of a C-C bond of the cyclobutane ring followed by ring closure. Acid-catalyzed ring expansion of isopropenylcyclobutanols to 2,2-dimethylcyclopentanones has been reported, demonstrating the facility of such rearrangements. researchgate.net
Thermal ring-opening of cyclobutanols can also occur, often proceeding through a concerted mechanism. For instance, the thermal ring-opening of cis-3,4-dimethylcyclobutene proceeds via a conrotatory mechanism to yield cis,trans-2,4-hexadiene. chemrxiv.org While this compound does not have the same substitution pattern, analogous thermal processes leading to ring-opened products are conceivable.
Oxidative ring expansion is another pathway for the transformation of cyclobutanols. For example, secondary cyclobutanols can undergo oxidative ring expansion to 1,2-dioxanols using a cobalt catalyst and triplet oxygen. This reaction proceeds through a radical mechanism involving the formation of an alkoxy radical, which then drives the regioselective cleavage of the strained ring. chemrxiv.orgresearchgate.net
| Condition | Key Intermediate/Transition State | Major Product Type |
| Acidic | Cyclobutyl Carbocation | Ring-expanded (Cyclopentyl) Products |
| Thermal | Pericyclic Transition State | Ring-opened Alkenes |
| Oxidative (Co(acac)(_2), (_3)O(_2)) | Alkoxy Radical | 1,2-Dioxanols |
Oxidative Transformations of the Hydroxyl Functionality
The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 3,3-dimethylcyclobutanone. Several reagents are commonly used for this transformation, with the choice of reagent often depending on the desired selectivity and the tolerance of other functional groups in the molecule.
Jones Oxidation : This method employs chromic acid (H(_2)CrO(_4)), typically generated in situ from chromium trioxide (CrO(_3)) or potassium dichromate (K(_2)Cr(_2)O(_7)) in a mixture of sulfuric acid and acetone. The mechanism involves the formation of a chromate (B82759) ester, followed by an E2-like elimination of HCrO(3)(-) to give the ketone. libretexts.orgchemistrysteps.com While effective, the toxicity of chromium(VI) reagents has led to the development of alternative methods.
Swern Oxidation : This is a milder oxidation that uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. The reaction proceeds through an alkoxysulfonium ylide intermediate, which then undergoes an intramolecular elimination to form the ketone, dimethyl sulfide, and carbon dioxide. whiterose.ac.uk The Swern oxidation is known for its high yields and tolerance of a wide range of functional groups.
Pyridinium Chlorochromate (PCC) Oxidation : PCC is a milder version of chromic acid oxidants and is typically used for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation. The reaction is generally carried out in a non-aqueous solvent like dichloromethane.
| Oxidation Reagent | Key Intermediate | Typical Product |
| Jones Reagent (CrO(_3), H(_2)SO(_4), Acetone) | Chromate Ester | 3,3-Dimethylcyclobutanone |
| Swern Oxidation (DMSO, Oxalyl Chloride, Et(_3)N) | Alkoxysulfonium Ylide | 3,3-Dimethylcyclobutanone |
| Pyridinium Chlorochromate (PCC) | Chromate Ester | 3,3-Dimethylcyclobutanone |
Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 3,3-Dimethylcyclobutan-1-ol. Through a combination of one-dimensional and two-dimensional experiments, a complete map of the proton and carbon framework and their connectivity can be established.
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton in the molecule. The structure contains five distinct proton environments. The two methyl groups are chemically equivalent, as are the two protons on C2 and the two protons on C4, assuming rapid ring puckering at room temperature.
The expected signals would include:
A singlet for the six protons of the two equivalent methyl groups (C(CH₃)₂).
A multiplet for the proton attached to the hydroxyl-bearing carbon (CHOH).
Two distinct multiplets for the methylene (B1212753) protons on the cyclobutane (B1203170) ring, adjacent to the carbinol group and the gem-dimethyl group, respectively.
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on concentration and solvent.
| Predicted Proton Assignment | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Integration |
| -C(CH ₃)₂ | ~1.0-1.2 | Singlet (s) | 6H |
| -CH ₂- (at C2/C4) | ~1.6-1.9 | Multiplet (m) | 2H |
| -CH ₂- (at C2/C4) | ~2.0-2.3 | Multiplet (m) | 2H |
| -CH OH | ~3.8-4.2 | Multiplet (m) | 1H |
| -OH | Variable | Broad Singlet (br s) | 1H |
Note: The table presents predicted values based on general principles of NMR spectroscopy, as specific experimental data from peer-reviewed sources was not available.
The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, four distinct carbon signals are expected, corresponding to the four unique carbon environments in the structure.
| Predicted Carbon Assignment | Expected Chemical Shift (δ ppm) |
| -C (CH₃)₂ | ~30-35 |
| -C(C H₃)₂ | ~25-30 |
| Ring C H₂ (C2/C4) | ~40-45 |
| C HOH | ~65-70 |
Note: The table presents predicted values based on general principles of NMR spectroscopy. The exact chemical shifts can be definitively assigned using 2D NMR techniques.
To confirm the structural assignment, two-dimensional (2D) NMR experiments are employed to establish correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds. sdsu.edu For this compound, COSY would show correlations between the carbinol proton (CHOH) and the adjacent methylene (CH₂) protons on the ring. It would also show correlations between the different methylene protons on the cyclobutane ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.educolumbia.edu This is crucial for definitively assigning carbon signals. For instance, the proton signal predicted around 3.8-4.2 ppm would show a cross-peak to the carbon signal around 65-70 ppm, confirming the C-H bond of the carbinol group. columbia.edu Similarly, the methylene proton signals would correlate to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.educolumbia.edu HMBC is invaluable for piecing together the molecular skeleton. Key expected correlations for this compound would include:
A correlation from the methyl protons (-C(CH ₃)₂) to the quaternary carbon (C (CH₃)₂) and the adjacent ring methylene carbons (C H₂).
A correlation from the carbinol proton (-CH OH) to the adjacent ring methylene carbons and potentially to the quaternary carbon across the ring.
Together, these 2D NMR techniques provide an unambiguous and comprehensive assignment of the molecule's structure. researchgate.net
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, which allows for the calculation of its elemental formula. For this compound (C₆H₁₂O), the calculated monoisotopic mass is 100.088815002 Da. nih.govuni.lu HRMS analysis would confirm this exact mass, distinguishing it from other isomers or compounds with the same nominal mass.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for various adducts and aid in identification. uni.lu
| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 101.09609 | 118.6 |
| [M+Na]⁺ | 123.07803 | 125.7 |
| [M+K]⁺ | 139.05197 | 127.9 |
| [M+NH₄]⁺ | 118.12263 | 137.0 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Analysis of the fragmentation pattern provides further structural confirmation. While specific experimental spectra are not available, common fragmentation pathways for cyclic alcohols would be expected, including:
Loss of a water molecule (M-18) from the molecular ion.
Loss of a methyl radical (M-15).
Cleavage of the cyclobutane ring, leading to characteristic smaller fragments.
Advanced Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
As a relatively volatile alcohol, this compound is well-suited for analysis by Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector (GC-MS). This technique separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. The retention time is characteristic of the compound under specific conditions, and the integrated peak area can be used to quantify its purity.
A typical GC-MS method for analyzing compounds with a dimethylcyclobutane core would involve a non-polar capillary column, such as a DB-5MS. copernicus.org The analysis would involve injecting the sample into a heated port, followed by a programmed temperature ramp of the GC oven to ensure separation from any impurities or starting materials. copernicus.org The mass spectrometer would then generate a mass spectrum for the eluting compound, confirming its identity.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of individual components in a mixture. For a compound like this compound, which is a small, polar alcohol, Reversed-Phase HPLC (RP-HPLC) is the most common and suitable mode.
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Less polar compounds interact more strongly with the hydrophobic stationary phase, leading to longer retention times, while more polar compounds like alcohols elute earlier.
The quantification of this compound is typically achieved using a concentration-sensitive detector, such as an Ultraviolet (UV) detector if the analyte possesses a chromophore or, more commonly for alcohols, a Refractive Index (RI) detector. An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes, making it suitable for compounds with no UV absorbance. For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed.
While detailed analytical methods for this compound are not extensively published in peer-reviewed journals, HPLC is frequently cited in patent literature for the purification of related and more complex molecules, indicating its utility in synthetic chemistry workflows. For instance, preparative HPLC with C18 columns is used to isolate derivatives, and stability assays using HPLC monitoring are recommended for related cycloalkanol systems. google.comgoogle.com
Below is a table outlining typical starting parameters for the method development of this compound analysis using RP-HPLC.
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. |
| Mobile Phase | Isocratic or Gradient elution with Water and Acetonitrile (ACN) or Methanol (B129727) (MeOH) | The organic modifier (ACN or MeOH) is adjusted to achieve optimal retention time and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns of this dimension. |
| Injection Volume | 10 - 20 µL | The amount of sample introduced onto the column. |
| Column Temperature | 25 - 40 °C | Controls viscosity and can improve peak shape and reproducibility. |
| Detector | Refractive Index (RI) or ELSD | RI is a universal detector suitable for analytes without a UV chromophore. ELSD offers better sensitivity. |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC), a subset of Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. It leverages columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher backpressures (up to 15,000 psi or 1,000 bar) compared to traditional HPLC systems.
The primary advantages of UPLC over HPLC are significantly increased resolution, higher speed, and greater sensitivity. The use of smaller particles provides a greater surface area for interaction, leading to more efficient separation and narrower peaks. This enhanced resolution is particularly valuable for separating structurally similar compounds, such as isomers of substituted cyclobutanes or for resolving the main compound from closely related impurities. The higher optimal flow rates in UPLC dramatically reduce analysis times, often from minutes to seconds, thereby increasing sample throughput.
For the analysis of this compound, converting an HPLC method to a UPLC method would result in a much faster and more efficient separation. This is especially beneficial in high-throughput screening environments, process monitoring, or when analyzing complex reaction mixtures where baseline separation of all components is critical. The principles of separation remain the same as in HPLC, with RP-UPLC being the most likely mode. acs.org
Table 2: Comparison of Typical HPLC and UPLC System Characteristics
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
|---|---|---|
| Particle Size | 3.5 - 5 µm | < 2 µm |
| Column Dimensions | 150 - 250 mm length, 4.6 mm I.D. | 50 - 150 mm length, 2.1 mm I.D. |
| System Pressure | 2,000 - 6,000 psi (140 - 400 bar) | 10,000 - 15,000 psi (600 - 1,000 bar) |
| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.7 mL/min |
| Analysis Time | Slower (e.g., 10-30 min) | Faster (e.g., 1-5 min) |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher (due to sharper peaks) |
Application of Advanced Techniques for Stereochemical Analysis (e.g., Chiral HPLC, VCD)
Stereochemical analysis is crucial for understanding the three-dimensional structure of molecules, which dictates their biological activity and physical properties. It is important to note that This compound is an achiral molecule . It possesses a plane of symmetry that passes through the C-O bond and the gem-dimethyl carbon, making it superimposable on its mirror image. Therefore, it does not have enantiomers and will not exhibit optical activity.
However, the techniques of chiral HPLC and Vibrational Circular Dichroism (VCD) are indispensable for the stereochemical characterization of chiral derivatives of cyclobutanol (B46151) and other related chiral cyclobutane structures, which are prevalent in medicinal chemistry and materials science. mdpi.com
Chiral HPLC
Chiral HPLC is a powerful variant of liquid chromatography used to separate enantiomers (non-superimposable mirror images) of a chiral compound. Separation is achieved by using a chiral stationary phase (CSP). CSPs are themselves enantiomerically pure and create a transient diastereomeric complex with the enantiomers of the analyte. These diastereomeric complexes have different energies and stabilities, leading to different retention times on the column, thus enabling their separation. researchgate.net
For chiral substituted cyclobutane derivatives, Chiral HPLC is essential for determining enantiomeric excess (e.e.) and for isolating pure enantiomers. The choice of CSP is critical and is often determined empirically.
Table 3: Common Types of Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Chiral Selector | Typical Applications |
|---|---|---|
| Polysaccharide-based | Amylose or cellulose (B213188) derivatives coated on silica (B1680970) | Broad applicability for a wide range of chiral compounds. Most common type of CSP. |
| Pirkle-type (Brush-type) | Small chiral molecules (e.g., DNB-phenylglycine) covalently bonded to silica | Separation of compounds with π-acidic or π-basic groups capable of π-π interactions. |
| Protein-based | Proteins (e.g., Cellulase, α1-acid glycoprotein) immobilized on silica | Separation of chiral drugs and compounds in aqueous mobile phases. |
| Cyclodextrin-based | β- or γ-cyclodextrins bonded to silica | Separation based on inclusion complexation; suitable for molecules that fit into the cyclodextrin (B1172386) cavity. |
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. bruker.com As an extension of standard infrared (IR) spectroscopy, VCD is exclusively sensitive to the chirality of a molecule. While an achiral molecule like this compound will have no VCD spectrum (ΔA = 0), VCD is a definitive method for determining the absolute configuration (AC) of chiral molecules in solution. mdpi.comrsc.org
The experimental VCD spectrum of a chiral molecule is compared to the computationally predicted spectra for its possible enantiomers (e.g., R vs. S). A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the molecule's absolute stereochemistry. This technique is particularly powerful as it does not require crystallization of the compound, which is a prerequisite for X-ray crystallography. VCD has been successfully applied to determine the AC and conformational preferences of complex chiral molecules, including those with rigid cyclic skeletons. mdpi.comnih.gov
Table 4: Overview of Vibrational Circular Dichroism (VCD)
| Aspect | Description |
|---|---|
| Principle | Measures the difference in absorbance (ΔA = AL - AR) of left (L) and right (R) circularly polarized infrared light by a chiral molecule. |
| Primary Application | Unambiguous determination of the absolute configuration of chiral molecules in the solution phase. |
| Instrumentation | An FT-IR spectrometer equipped with a photoelastic modulator (PEM) to modulate the circular polarization of the light beam. |
| Methodology | The experimental VCD spectrum is compared with spectra predicted by quantum chemical calculations (e.g., DFT) for each enantiomer. |
| Advantages | - Non-destructive.- Applicable to molecules in solution (no crystal needed).- Provides detailed conformational information. |
| Limitations | - Requires a chiral molecule.- VCD signals are typically weak (10-4 to 10-5 of the IR absorbance).- Relies on accurate computational modeling. |
Computational and Theoretical Chemistry Studies of 3,3 Dimethylcyclobutan 1 Ol
Quantum Chemical Calculations for Structural Insights and Stability Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3,3-dimethylcyclobutan-1-ol at the atomic level. These methods can provide a detailed picture of the molecule's three-dimensional structure, electron distribution, and relative stability.
Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, a DFT approach, perhaps using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be the first step in a computational study.
The primary application would be geometry optimization . This process determines the lowest energy arrangement of the atoms in the molecule, providing precise bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the puckering of the cyclobutane (B1203170) ring and the preferred orientation of the hydroxyl and dimethyl groups.
Furthermore, DFT calculations would elucidate the electronic structure , providing insights into the molecule's reactivity and properties. Key parameters that would be calculated include:
Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Electron Density and Electrostatic Potential: These calculations would map the distribution of electrons in the molecule, highlighting electron-rich and electron-deficient regions. The electrostatic potential map would be particularly useful for predicting sites susceptible to nucleophilic or electrophilic attack.
A hypothetical data table for the optimized geometry of this compound might look like this:
| Parameter | Predicted Value (B3LYP/6-31G*) |
| C1-C2 Bond Length (Å) | Data not available |
| C1-O Bond Length (Å) | Data not available |
| C3-C(CH3) Bond Length (Å) | Data not available |
| C1-C2-C3 Bond Angle (°) | Data not available |
| Ring Puckering Angle (°) | Data not available |
| O-H Bond Length (Å) | Data not available |
Ab Initio Methods for Energetic and Spectroscopic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can be used to refine the results from DFT or for more accurate energy calculations. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be employed.
For this compound, these methods would be valuable for:
Energetic Properties: Calculating a highly accurate total electronic energy, which is essential for determining the relative energies of different conformers or isomers.
Spectroscopic Properties: Predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman). These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the molecule.
Computational Modeling of Reaction Pathways and Transition State Geometries
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could model various reactions, such as its dehydration, oxidation, or esterification.
This would involve:
Mapping the Potential Energy Surface (PES): The PES is a mathematical landscape that connects the energies of the reactants, products, and all intermediate structures.
Locating Transition States (TS): A transition state is the highest energy point along the reaction pathway. Computational methods can be used to find the geometry of the transition state.
Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which is a key factor in determining the rate of a reaction.
For a hypothetical dehydration reaction of this compound, a computational study could provide the following data:
| Species | Relative Energy (kcal/mol) |
| This compound | Data not available |
| Transition State | Data not available |
| Product(s) | Data not available |
Theoretical Prediction of Spectroscopic Data for Experimental Validation
As mentioned, computational methods can predict various types of spectroscopic data. This is a crucial aspect of computational chemistry as it provides a direct link between theoretical models and experimental observations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared to experimental spectra, can help in the assignment of peaks and confirmation of the molecular structure.
A table of predicted vibrational frequencies for this compound would look like this:
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch | Data not available |
| C-H stretch (methyl) | Data not available |
| C-H stretch (ring) | Data not available |
| C-O stretch | Data not available |
| Ring puckering | Data not available |
Strain Energy Analysis and Ring Puckering Conformations using Computational Models
Cyclobutane and its derivatives are known to possess significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. Computational models are well-suited to quantify this strain.
Strain Energy Analysis: The strain energy of this compound could be calculated by comparing its computed heat of formation with that of a hypothetical strain-free reference molecule. This would provide a quantitative measure of the instability associated with the four-membered ring.
Ring Puckering Conformations: The cyclobutane ring is not planar but exists in a puckered conformation to alleviate some of the angle strain. For this compound, there would be different possible puckered conformations, and computational methods could be used to:
Identify the stable conformers: By performing a conformational search, the different low-energy puckered states of the ring can be identified.
Determine the energy barrier to ring inversion: The molecule can flip between different puckered conformations. The energy barrier for this process can be calculated by locating the planar transition state.
Stereochemical Aspects and Enantioselective Control in 3,3 Dimethylcyclobutan 1 Ol Chemistry
Analysis of Chirality and Stereoisomerism in Cyclobutane (B1203170) Systems
The four-membered ring of cyclobutane is inherently strained, leading it to adopt a non-planar, puckered geometry. lamission.edu In this conformation, one carbon atom is bent out of the plane formed by the other three, which helps to reduce the eclipsing interactions between adjacent hydrogen atoms that would be present in a planar structure. dalalinstitute.comlamission.edu This puckering creates two distinct positions for substituents: pseudo-axial and pseudo-equatorial.
In the case of 3,3-dimethylcyclobutan-1-ol, the carbon atom bonded to the hydroxyl group (C1) is a stereocenter because it is attached to four different groups: a hydrogen atom, a hydroxyl group, and two different pathways around the ring to the gem-dimethyl substituted carbon (C3). The presence of the gem-dimethyl group at the C3 position renders this carbon atom achiral. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers: (R)-3,3-dimethylcyclobutan-1-ol and (S)-3,3-dimethylcyclobutan-1-ol. The molecule does not possess an internal plane of symmetry, confirming its chirality. stackexchange.com Disubstituted cyclobutanes can also exhibit cis/trans isomerism, a form of diastereomerism where substituents are on the same or opposite sides of the ring's average plane, respectively. libretexts.org
| Feature | Description |
| Chiral Center | C1 (Carbon atom bonded to the -OH group) |
| Achiral Center | C3 (Carbon atom bonded to two methyl groups) |
| Number of Stereoisomers | 2 (One pair of enantiomers: R and S) |
| Symmetry Elements | Lacks an internal plane of symmetry or a center of inversion |
| Molecular Geometry | Puckered (non-planar) four-membered ring |
Strategies for Enantioselective Synthesis of this compound and its Analogues
The synthesis of enantioenriched cyclobutanes, including those with gem-dimethyl substitution, is a significant challenge in organic chemistry. researchgate.net Several strategies have been developed to achieve high levels of enantioselectivity. A prominent approach involves the asymmetric functionalization of prochiral cyclobutenones.
One effective method is the sequential 1,4-conjugate addition, trapping, and cross-coupling of cyclobutenones. researchgate.netnih.gov This strategy has been successfully applied to the synthesis of various gem-dimethylcyclobutane-containing natural products. nih.gov Another powerful technique is the use of chiral catalysts in Michael additions to cyclobutene (B1205218) derivatives. For instance, chiral chinchona-based squaramide catalysts have been employed in the sulfa-Michael addition to N-acyl-oxazolidinone-substituted cyclobutenes, affording thio-substituted cyclobutanes with excellent enantioselectivity. rsc.org These methods provide access to chiral cyclobutanone (B123998) intermediates, which can then be stereoselectively reduced to the corresponding cyclobutanols.
| Strategy | Precursor Type | Catalyst/Reagent Type | Typical Enantiomeric Ratio (e.r.) | Reference |
| Conjugate Addition/Trapping | Cyclobutenones | Chiral Ligand/Metal Complex | High (Specific values vary with substrate) | researchgate.net |
| Sulfa-Michael Addition | Substituted Cyclobutenes | Chiral Squaramide Catalyst | Up to 99.7:0.3 | rsc.org |
| (3+1) Ring Expansion | 1-Sulfonylcyclopropanols | Chiral Ligands with NBS | High (Specific values vary with substrate) | chemrxiv.org |
| Asymmetric Cyclization | 1,4-Alkynones | Nickel/Chiral Ligand | Up to 98.5:1.5 | researchgate.net |
Diastereoselective Control in Functionalization and Chemical Transformations
Diastereoselective control is crucial when introducing new stereocenters into a molecule that already contains one or more chiral centers. In the context of cyclobutane chemistry, the existing stereochemistry and the puckered conformation of the ring can direct the approach of reagents, leading to a preference for one diastereomer over another.
A notable example of achieving high diastereoselectivity is the catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes (BCBs). nih.gov This method allows for the synthesis of multi-substituted cyclobutanes from identical starting materials by simply changing the catalyst. A Cu(I) catalytic system can lead to 1,1,3-functionalized cyclobutanes as single diastereoisomers, while a Cu(II) system can produce 1,2,3-trisubstituted variants with diastereomeric ratios (d.r.) exceeding 20:1. nih.gov Similarly, the Michael addition of thiols to cyclobutene esters can be highly diastereoselective. In the presence of a base like DBU, the reaction can yield the trans-product with a d.r. of >95:5, indicating strong thermodynamic control over the stereochemical outcome. researchgate.net These strategies highlight how external reagents and catalysts can precisely control the formation of specific diastereomers in cyclobutane systems.
| Reaction Type | Substrate | Catalyst/Conditions | Product Type | Diastereomeric Ratio (d.r.) |
| Hydrophosphination | Acyl Bicyclobutane | Cu(II) Catalytic System | 1,2,3-Trisubstituted Cyclobutane | Up to >20:1 |
| Michael Addition | Cyclobutene Ester | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | trans-1,2-Disubstituted Cyclobutane | >95:5 |
Investigation of Conformational Preferences and Inversion Barriers in Dimethylcyclobutanols
The cyclobutane ring is in a constant state of flux, rapidly inverting between two equivalent puckered conformations at room temperature. stackexchange.com For a substituted cyclobutane like this compound, the substituents influence the conformational equilibrium. The puckered ring gives rise to non-equivalent pseudo-axial and pseudo-equatorial positions. Generally, substituents prefer the pseudo-equatorial position to minimize steric strain, particularly 1,3-diaxial-type interactions. scispace.com
In this compound, the bulky gem-dimethyl group at C3 will significantly influence the ring's puckering. The hydroxyl group at C1 can exist in either a pseudo-axial or pseudo-equatorial position. The equilibrium will favor the conformer where the hydroxyl group occupies the more spacious pseudo-equatorial position to avoid steric repulsion with the hydrogen atoms on the same face of the ring. The energy barrier for this ring inversion in cyclobutane itself is quite low, but the presence of substituents can alter this barrier. The stability difference between conformers is determined by the steric demands of the substituents.
| Conformer Feature | Pseudo-Axial Position | Pseudo-Equatorial Position |
| Steric Hindrance | Higher (due to 1,3-diaxial-like interactions) | Lower (points away from the ring) |
| Relative Energy | Higher (less stable) | Lower (more stable) |
| Preferred Occupant | Smaller atoms (e.g., Hydrogen) | Larger groups (e.g., -OH, -CH₃) |
| Influence on Stability | Destabilizing for larger groups | Stabilizing for larger groups |
Derivatization and Functional Group Interconversions of 3,3 Dimethylcyclobutan 1 Ol
Synthetic Transformations of the Hydroxyl Group
The hydroxyl moiety is the most reactive site in 3,3-dimethylcyclobutan-1-ol, enabling its conversion into a wide array of other functional groups.
The conversion of the alcohol to ethers and esters is a fundamental transformation. Ethers are often synthesized via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. For instance, the synthesis of the methyl ether can be achieved using methyl iodide and a base like potassium hydroxide (KOH) under solvent-free conditions. niscpr.res.in
The Mitsunobu reaction offers another route to ethers and esters, proceeding with an inversion of configuration at the carbon center. This reaction utilizes a pronucleophile (such as a carboxylic acid or phenol), diethylazodicarboxylate (DEAD), and a phosphine, typically triphenylphosphine. Esterification can also be accomplished through more traditional methods, such as reaction with an acyl chloride or carboxylic anhydride in the presence of a base like pyridine, or by Fischer esterification with a carboxylic acid under acidic catalysis. The modification of secondary metabolites, which often possess hydroxyl groups, through esterification is a common strategy to alter their biological properties. medcraveonline.com
| Reaction Type | Reagents | Product | General Yields |
|---|---|---|---|
| Williamson Ether Synthesis (Methyl Ether) | NaH, then CH₃I | 3,3-Dimethyl-1-methoxycyclobutane | High |
| Esterification (Acetate Ester) | Acetyl chloride, Pyridine | 3,3-Dimethylcyclobutyl acetate | High |
| Mitsunobu Esterification (Benzoate Ester) | Benzoic acid, PPh₃, DEAD | 3,3-Dimethylcyclobutyl benzoate | Good to Excellent |
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 3,3-dimethylcyclobutanone. chemspider.com A variety of oxidation methods are available for this transformation. The Swern oxidation, which uses oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine, is a widely used method, though it produces the malodorous dimethyl sulfide as a byproduct. google.com Another common procedure involves pyridinium chlorochromate (PCC). More modern and milder conditions include the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite. google.com
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Low temperature (-78 °C), CH₂Cl₂ | High yields, mild conditions | Forms dimethyl sulfide byproduct, requires low temp |
| PCC Oxidation | Pyridinium chlorochromate | Room temperature, CH₂Cl₂ | Simple procedure | Chromium waste is toxic |
| TEMPO Catalyzed Oxidation | TEMPO (cat.), NaOCl | Room temperature, Biphasic (e.g., CH₂Cl₂/H₂O) | High selectivity, environmentally benign | May require careful pH control |
The hydroxyl group can be transformed into a good leaving group, facilitating subsequent nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the alcohol into the corresponding 1-chloro- or 1-bromo-3,3-dimethylcyclobutane, respectively. pearson.com Another common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of pyridine. mdpi.com These sulfonate esters are excellent leaving groups, often used in Sₙ2 reactions.
Introduction of Additional Functionalities onto the Cyclobutane (B1203170) Ring
While reactions at the hydroxyl group are common, introducing new functional groups directly onto the C-H bonds of the cyclobutane ring is a more advanced challenge. Modern synthetic methods have enabled such transformations. Palladium-catalyzed C(sp³)–H arylation, for example, can functionalize the C-H bonds of strained rings like cyclobutanes. chemrxiv.org This type of reaction often uses a directing group to control regioselectivity. The hydroxyl group of this compound could be converted into a suitable directing group to guide the C-H activation to a specific position on the ring. chemrxiv.org
Another approach involves rhodium(II)-catalyzed C-H functionalization. nih.gov These catalysts can activate C-H bonds and facilitate the insertion of carbenes, allowing for the formation of new carbon-carbon bonds on the cyclobutane scaffold. nih.gov Such strategies provide a powerful means to build molecular complexity from the simple 3,3-dimethylcyclobutane framework.
Ring Expansion and Contraction Strategies from the 3,3-Dimethylcyclobutane Scaffold
The inherent ring strain of the cyclobutane scaffold can be harnessed to drive skeletal rearrangements, leading to either ring expansion or contraction.
Ring Expansion: A classic method for the one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. oregonstate.edu This process would begin with the oxidation of this compound to 3,3-dimethylcyclobutanone. The ketone can then be converted to a cyanohydrin, which upon reduction yields an aminoalcohol. Diazotization of this aminoalcohol with nitrous acid generates an unstable diazonium salt that rearranges with concomitant ring expansion to afford 3,3-dimethylcyclopentanone. oregonstate.eduthieme.de Wagner-Meerwein rearrangements, which are carbocation-mediated 1,2-shifts, can also lead to ring expansion to relieve strain. wikipedia.orglscollege.ac.inlibretexts.org The formation of a carbocation adjacent to the four-membered ring could trigger an expansion to a more stable five-membered ring carbocation. libretexts.org
Ring Contraction: Ring contraction of the cyclobutane ring to a cyclopropane derivative can be achieved via the Favorskii rearrangement. wikipedia.org This reaction typically involves a cyclic α-haloketone. Starting from 3,3-dimethylcyclobutanone, α-halogenation (e.g., bromination) at the C2 position would yield 2-bromo-3,3-dimethylcyclobutanone. Treatment of this α-haloketone with a base, such as sodium hydroxide, induces a rearrangement through a cyclopropanone intermediate, which is then opened by the hydroxide nucleophile to yield a salt of a 2,2-dimethylcyclopropanecarboxylic acid. wikipedia.org Another pathway involves the Wolff rearrangement of a cyclic α-diazoketone, which can be prepared from the corresponding ketone. wikipedia.org
Exploration of 3,3 Dimethylcyclobutan 1 Ol and Its Derivatives in Medicinal Chemistry and Chemical Biology Research
Utility of Cyclobutane (B1203170) Scaffolds as Core Structures in Drug Design
The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable scaffold in medicinal chemistry. nih.govru.nl Its utility stems from a unique combination of structural rigidity and three-dimensional character, which chemists can exploit to enhance the pharmacological properties of drug candidates. pharmablock.combohrium.com
The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of 26.3 kcal mol⁻¹. nih.gov This inherent strain results in a puckered conformation, unlike the planar nature of aromatic rings or the greater flexibility of larger cycloalkanes. pharmablock.com This puckered geometry provides a defined three-dimensional arrangement for substituents, which can be crucial for precise interactions with the binding sites of biological targets. By restricting the conformational freedom of a molecule, the cyclobutane scaffold can reduce the entropic penalty of binding, potentially leading to increased potency and selectivity. nih.gov
Furthermore, the incorporation of a cyclobutane ring can improve a molecule's metabolic stability. nih.govnih.gov The sp³-rich nature of the scaffold can shield adjacent functional groups from metabolic enzymes, and the ring itself is generally resistant to degradation. This contrasts with more flexible linear chains or larger rings that can adopt conformations amenable to metabolic breakdown. The cyclobutane unit can also serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or phenyl rings, offering improved physicochemical properties like solubility while maintaining or enhancing biological activity. nih.gov
The successful application of cyclobutane scaffolds is evident in several marketed drugs, demonstrating their clinical relevance.
Table 1: Examples of Marketed Drugs Containing a Cyclobutane Scaffold
| Drug Name | Therapeutic Area | Role of Cyclobutane Moiety |
|---|---|---|
| Carboplatin | Oncology | Part of the 1,1-cyclobutanedicarboxylate ligand, which modulates reactivity and reduces nephrotoxicity compared to its precursor, cisplatin. pharmablock.com |
| Boceprevir | Antiviral (Hepatitis C) | The cyclobutane group is incorporated in the P1 region of this protease inhibitor, contributing to a significant increase in potency compared to analogues with cyclopropyl (B3062369) or cyclopentyl groups. pharmablock.com |
| Apalutamide | Oncology (Prostate Cancer) | Features a spirocyclic cyclobutane scaffold, contributing to its function as an androgen receptor antagonist. pharmablock.com |
These examples underscore the diverse ways in which the cyclobutane core can be integrated into molecular architecture to achieve desired therapeutic effects. The 3,3-dimethylcyclobutan-1-ol scaffold, in particular, offers a versatile platform with defined vectors for substitution, allowing for the systematic exploration of chemical space in drug discovery programs.
Investigation of Molecular Interactions and Biological Target Engagement of Cyclobutanol (B46151) Derivatives
The precise manner in which a drug molecule interacts with its biological target is fundamental to its mechanism of action. Cyclobutanol derivatives, including those derived from this compound, engage with targets through a combination of specific and non-specific interactions, guided by the rigid geometry of the core scaffold.
The hydroxyl group of the cyclobutanol moiety is a key functional group capable of forming hydrogen bonds with amino acid residues in a protein's binding pocket. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). The fixed orientation of this hydroxyl group, dictated by the puckered cyclobutane ring, can be leveraged to achieve highly directional and, therefore, specific interactions.
An example of detailed interaction analysis comes from studies of other cyclobutane-containing molecules. For instance, a cyclobutane scaffold was identified to have a binding affinity for the N-terminal domain of apolipoprotein E4 (apoE4). ru.nl X-ray co-crystal structures revealed the precise binding mode and highlighted the interactions of the cyclobutyl group, which guided further structure-based drug design efforts. ru.nl
The investigation of these interactions often employs a variety of biophysical and computational techniques:
X-ray Crystallography: Provides a high-resolution, static picture of the ligand bound to its target, revealing precise bond distances and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide information about the conformation of the ligand when bound and identify which parts of the molecule are in close contact with the target.
Computational Docking and Molecular Dynamics: Used to model and predict the binding poses of cyclobutanol derivatives within a target's active site, helping to rationalize observed biological activity and guide the design of new analogues.
Through these methods, a detailed understanding of the molecular interactions of cyclobutanol derivatives can be built, facilitating the rational design of more potent and selective therapeutic agents.
Development of this compound Analogues as Biochemical Probes
Biochemical probes are indispensable tools in chemical biology for interrogating complex biological systems. These molecules are designed to interact with a specific target and report on its presence, activity, or localization through a measurable signal. Analogues of this compound can be systematically modified to create such probes, enabling the study of their biological targets in vitro and in living cells.
The development of a biochemical probe from a lead compound, such as a biologically active this compound derivative, typically involves the strategic introduction of a reporter group. Common reporter groups include:
Fluorophores: These groups absorb light at one wavelength and emit it at a longer wavelength. Attaching a fluorophore, such as a BODIPY or fluorescein (B123965) dye, to a cyclobutanol derivative would allow for visualization of its subcellular localization using fluorescence microscopy.
Biotin: This small molecule has an exceptionally high affinity for the protein streptavidin. A biotinylated cyclobutanol probe can be used in pull-down experiments to isolate its binding partners from a complex cell lysate.
Photo-affinity Labels: These are chemically reactive groups that become activated upon exposure to light. A probe containing such a label can be used to form a covalent bond with its target protein, allowing for its unambiguous identification.
Radioisotopes: The incorporation of isotopes like ³H or ¹⁴C allows for sensitive detection and quantification in binding assays.
A critical aspect of probe design is determining the attachment point for the reporter group. The linker connecting the core scaffold to the reporter must be carefully chosen to ensure that the probe's affinity for its target is not significantly compromised. For a this compound analogue, potential attachment points could be a functionalized substituent on the ring or a modification of the hydroxyl group, assuming it is not essential for binding.
For example, in the development of probes for the chemokine receptor CCR5, researchers designed and synthesized fluorescence-labeled analogs of the drug TAK779. nih.gov Although the final probes did not bind to the intended target, the study demonstrated the principle of conjugating a fluorescent dye to a complex molecule to investigate its cellular behavior, finding that the probes could penetrate cell membranes and localize to microtubules. nih.gov This same strategic approach could be applied to a this compound derivative that shows promising biological activity, providing a powerful means to elucidate its mechanism of action.
Structure-Activity Relationship (SAR) Studies of Functionalized this compound Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic framework for understanding how chemical structure correlates with biological activity. umb.edu For derivatives of this compound, SAR studies involve the synthesis and biological evaluation of a series of analogues to identify the key structural features required for potency, selectivity, and desirable pharmacokinetic properties. mdpi.com
The this compound scaffold presents several opportunities for structural modification:
Modification of the Hydroxyl Group: The -OH group can be converted into ethers, esters, or other functional groups to probe the importance of its hydrogen bonding capability. Its stereochemistry (cis or trans relative to other substituents) is also a critical variable.
Substitution on the Cyclobutane Ring: The remaining positions on the cyclobutane ring can be functionalized with a variety of substituents (e.g., alkyl, aryl, halogen, amino groups) to explore steric and electronic effects on binding.
Modification of the Gem-Dimethyl Group: While synthetically more challenging, one or both methyl groups could be replaced with other alkyl groups to fine-tune the molecule's shape and lipophilicity.
The goal of an SAR study is to build a qualitative, and often quantitative (QSAR), model that relates these structural changes to changes in biological activity. mdpi.com For instance, in the development of novel agents for Acute Myeloid Leukemia, researchers performed SAR studies on a series of 1,5-dihydrobenzo[e] nih.govbohrium.comoxazepin-2(3H)-ones. mdpi.com They systematically varied substituents at two different positions on the core structure and found that an isopropyl group at the N-1 position and a meta-substituted aryl group at the 8-position were optimal for activity. mdpi.com
A hypothetical SAR exploration for a series of this compound derivatives targeting a hypothetical enzyme could yield data like that presented in the table below.
Table 2: Hypothetical SAR Data for this compound Analogues
| Compound ID | R¹ Substituent (at C1) | R² Substituent (at C2) | Enzyme Inhibition IC₅₀ (nM) |
|---|---|---|---|
| 1 | -OH | -H | 5,200 |
| 2 | -OCH₃ | -H | >10,000 |
| 3 | -OCOCH₃ | -H | 8,500 |
| 4 | -OH | 2-Fluorophenyl | 750 |
| 5 | -OH | 3-Fluorophenyl | 150 |
| 6 | -OH | 4-Fluorophenyl | 690 |
| 7 | -OH | 3-Chlorophenyl | 130 |
| 8 | -OH | 3-Methylphenyl | 480 |
A free hydroxyl group at R¹ is crucial for activity, as its conversion to an ether (Compound 2) or ester (Compound 3) leads to a significant loss of potency.
Adding a phenyl substituent at R² enhances activity (compare Compound 1 to Compounds 4-8).
The position of the substituent on the phenyl ring is important, with meta-substitution (Compounds 5, 7, 8) being favored over ortho- or para-substitution (Compounds 4, 6).
An electron-withdrawing group at the meta-position (fluoro in Compound 5, chloro in Compound 7) provides the highest potency.
This iterative process of design, synthesis, and testing allows medicinal chemists to refine a lead compound, optimizing its interactions with the target to produce a potent and selective drug candidate.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 3,3-Dimethylcyclobutan-1-ol derivatives?
Cyclobutane derivatives like this compound are synthesized via reductive amination, nucleophilic substitution, or palladium-catalyzed cross-coupling. For example, trans-3-(((3-Methyloxetan-3-yl)methyl)amino)-3-propylcyclobutan-1-ol was synthesized using transamination with 3-methoxyoxetane-3-carbaldehyde (43% yield, silica gel chromatography) . Similarly, cyclopropanecarbaldehyde was used in reductive amination to produce cis-3-((cyclopropylmethyl)amino)-3-propylcyclobutan-1-ol (47% yield) . Key steps include optimizing reaction time, temperature, and stoichiometry of aldehydes/ketones.
Q. Which analytical techniques are critical for characterizing this compound and its analogs?
Structural elucidation relies on 1H/13C NMR (e.g., δ 1.2–3.5 ppm for cyclobutane protons), HRMS (e.g., m/z 157.25 for C9H19NO), and 1D NOE to confirm stereochemistry . Purity (>97%) is validated via LC-MS and chromatographic methods (e.g., gradients of MeOH/EtOAc) . For trifluoromethyl-substituted analogs, 19F NMR and X-ray crystallography may resolve electronic and spatial effects .
Advanced Research Questions
Q. How can stereochemical outcomes in cyclobutane ring formation be controlled or predicted?
Stereoselectivity is influenced by steric effects and catalyst choice. For instance, cis-3-amino derivatives were synthesized using cis-amine precursors, with stereochemistry confirmed via 1D NOE (e.g., irradiation of cyclobutane protons showing spatial proximity) . Computational modeling (DFT) may predict transition states, while chiral auxiliaries or asymmetric catalysis (e.g., Ru carbenes) can enforce specific configurations .
Q. What role do substituents (e.g., trifluoromethyl) play in modulating the reactivity of cyclobutane derivatives?
Electron-withdrawing groups like trifluoromethyl increase ring strain and electrophilicity, altering reaction pathways. For example, 3,3-dimethyl-1-(trifluoromethyl)cyclohexan-1-ol shows unique hydrogen-bonding patterns in crystal structures, affecting solubility and biological activity . Substituents also influence kinetic stability ; bulky groups (e.g., isoxazole) hinder ring-opening reactions .
Q. How can contradictory spectral data in cyclobutane derivative characterization be resolved?
Discrepancies in NMR shifts (e.g., δ 2.5–3.0 ppm for overlapping protons) are addressed via 2D NMR (COSY, HSQC) or isotopic labeling. In cases of ambiguous HRMS data (e.g., isobaric fragments), high-resolution ion mobility spectrometry or tandem MS provides clarity . Conflicting stereochemical assignments require X-ray diffraction or vibrational circular dichroism .
Methodological and Application-Oriented Questions
Q. What strategies optimize the purification of this compound derivatives?
Silica gel chromatography with gradients of EtOAc/cHex or MeOH/EtOAc effectively separates polar byproducts . For thermally unstable analogs, flash chromatography under inert atmospheres prevents degradation. Preparative HPLC (C18 columns, 0.1% TFA in H2O/MeCN) resolves enantiomers .
Q. How are cyclobutane fragments applied in fragment-based drug discovery (FBDD)?
Cyclobutane cores serve as rigid scaffolds to mimic bioactive conformations. For example, 3-amino-3-butyl-1-methylcyclobutan-1-ol derivatives were designed to target enzyme active sites via hydrogen bonding and hydrophobic interactions . SPR (Surface Plasmon Resonance) and crystallographic screening validate binding affinities (e.g., Ki < 1 μM for kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
